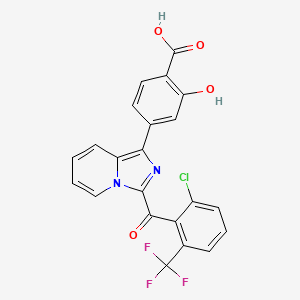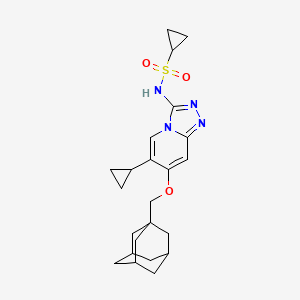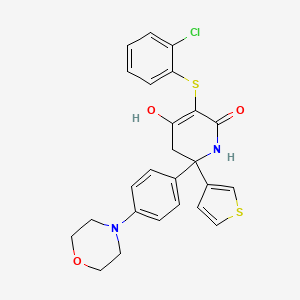
Ido-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido-IN-13 is a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with an EC50 of 17 nM . It is extracted from patent WO2019040102A1, example 43 .
Molecular Structure Analysis
The molecular formula of this compound is C26H17F3N4O . The molecular weight is 458.43 . The exact molecular structure is not provided in the available resources.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 458.43 and a molecular formula of C26H17F3N4O . The stability and solubility of this compound are not explicitly mentioned, but it is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Scientific Research Applications
Metabolic Flux Analysis : A workflow for the 13C isotope-based Metabolic Flux Analysis (13C-MFA) has been developed, which is crucial in studies involving metabolic network modeling. This workflow facilitates the organization and automation of complex analysis processes in 13C-MFA applications (Dalman et al., 2010).
Interdisciplinary Scientific Research (IDR) : IDR in science involves integrating knowledge and recognizing that this integration can occur within a single mind as well as among a team. Bibliometrics and emerging measures in network dynamics are key to understanding the social dynamics leading to knowledge integration in IDR (Wagner et al., 2011).
Cancer Immunotherapy : Indoleamine 2,3-dioxygenase (IDO) is identified as a central driver of malignant development and progression in cancer. IDO acts in tumor, stromal, and immune cells to support pathogenic inflammatory processes that engender immune tolerance to tumor antigens. Small-molecule inhibitors of IDO show anticancer activity and can cooperate with other cancer treatments (Prendergast et al., 2014).
Climate Change Impact Assessment : An inexact dynamic optimization (IDO) model reflects complex system features and aids in integrated climate change impact assessment, especially in agricultural and timbering activities (Huang et al., 1996).
Infectious Disease Ontology (IDO) : IDO provides comprehensive coverage of all aspects of infectious diseases, linking data from various imaging modalities with genetic or chemical databases and phenotypes using controlled ontologies. This facilitates analysis of gene networks and reveals functional interactions (Babcock et al., 2020).
Tumor Immunotherapy : The inhibition of IDO is a pivotal area of research in cancer immunotherapy. Various preclinical studies have shown that IDO inhibition in certain diseases may result in significant therapeutic effects, with tumor-targeted chemotherapy being an advanced technique with more advantages compared to conventional chemotherapy (Zulfiqar et al., 2017).
Mechanism of Action
Target of Action
Ido-IN-13 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a rate-limiting enzyme that metabolizes the essential amino acid, tryptophan, into downstream kynurenines . This enzyme plays a pivotal role in cancer immune escape .
Mode of Action
This compound, as an inhibitor, interacts with IDO1, preventing it from metabolizing tryptophan into kynurenines . This interaction disrupts the normal function of IDO1, leading to changes in the immune response within the tumor microenvironment .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine and its downstream metabolites . This disruption can lead to a reduction in immunosuppression, which is often associated with the progression of various cancers .
Result of Action
The inhibition of IDO1 by this compound can lead to significant molecular and cellular effects. Most notably, it can disrupt the immunosuppressive environment often found in tumors . By preventing the depletion of tryptophan and the accumulation of kynurenine, this compound can help to restore the immune system’s ability to recognize and eliminate tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors within the body. For instance, the presence of certain cytokines and other signaling molecules can upregulate the production of IDO1 Therefore, the efficacy and stability of this compound could potentially be affected by these factors
properties
IUPAC Name |
5-[3-(2,3-difluorophenyl)imidazo[1,5-a]pyridin-8-yl]-N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F3N4O/c1-15-21(26(34)32-18-9-7-17(27)8-10-18)12-16(13-30-15)19-5-3-11-33-23(19)14-31-25(33)20-4-2-6-22(28)24(20)29/h2-14H,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPCHYYQRPOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=CN3C2=CN=C3C4=C(C(=CC=C4)F)F)C(=O)NC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


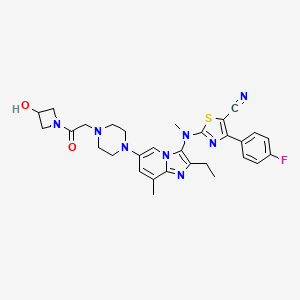
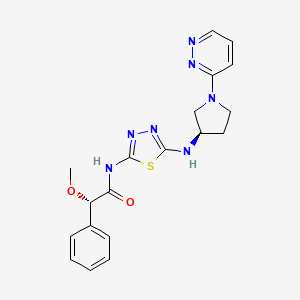

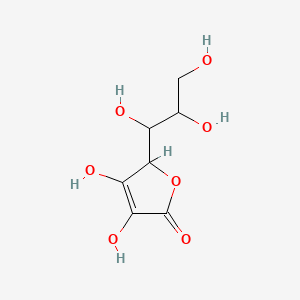


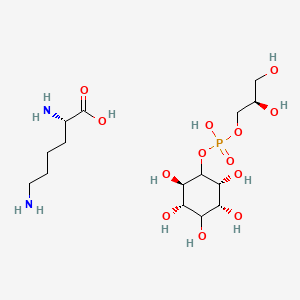

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
